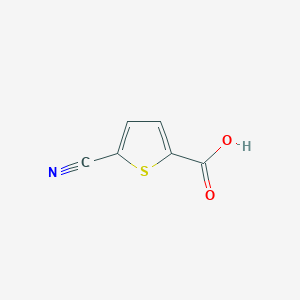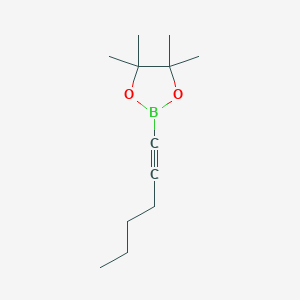
2-Fluoro-3-iodobenzoic acid
Descripción general
Descripción
“2-Fluoro-3-iodobenzoic acid” is a chemical compound with the molecular formula C7H4FIO2 . It has a molecular weight of 266.01 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-iodobenzoic acid is 1S/C7H4FIO2/c8-5-3-1-2-4 (6 (5)9)7 (10)11/h1-3H, (H,10,11) and the InChI key is CXPLPVNWMLRKTO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Fluoro-3-iodobenzoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Hypervalent Iodine Reagent
- Summary of the Application : 2-Iodobenzoic acid is used for the one-pot synthesis of hypervalent iodine reagent in the presence of trichloroisocyanuric acid (an oxidant). This reagent is employed for the electrophilic trifluoromethylation reactions .
- Methods of Application : The synthesis involves the reaction of 2-Iodobenzoic acid with trichloroisocyanuric acid .
- Results or Outcomes : The result is a hypervalent iodine reagent that can be used for various electrophilic trifluoromethylation reactions .
Application 2: Preparation of Oxidizing Reagents
- Summary of the Application : 2-Iodobenzoic acid is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .
- Methods of Application : The specific methods of application are not provided in the source, but it involves the use of 2-Iodobenzoic acid as a starting material .
- Results or Outcomes : The result is the formation of powerful oxidizing agents like IBX and DMP .
Application 3: Catalyst and Reagent in Various Reactions
- Summary of the Application : IBA, a representative trivalent cyclic hypervalent iodine oxidant, has been used as a catalyst and reagent in various reactions .
- Methods of Application : Some of the reactions where IBA is used include decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
- Results or Outcomes : The result is the successful completion of the aforementioned reactions using IBA as a catalyst or reagent .
Application 4: Preparation of Quinolonic Acids
- Summary of the Application : 2-Fluoro-5-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .
- Methods of Application : The specific methods of application are not provided in the source, but it involves the use of 2-Fluoro-5-iodobenzoic acid as a starting material .
- Results or Outcomes : The result is the formation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .
Application 5: Generation of Electron Transfer Dissociation (ETD) Reagents
- Summary of the Application : 2-Fluoro-5-iodobenzoic acid may also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents .
- Methods of Application : The specific methods of application are not provided in the source, but it involves the use of 2-Fluoro-5-iodobenzoic acid as a starting material .
- Results or Outcomes : The result is the generation of ETD reagents which are used in mass spectrometry for the fragmentation of peptide ions .
Application 6: Study of Acidity
- Summary of the Application : 2-Fluorobenzoic acid is used in studies to understand why it is more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding .
- Methods of Application : The study involves the comparison of pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
- Results or Outcomes : The study found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .
Application 7: Versatile Building Block for Medicinal Chemistry
- Summary of the Application : 2-Fluoro-3-iodobenzoic acid is a versatile building block in medicinal chemistry .
- Methods of Application : The specific methods of application are not provided in the source, but it involves the use of 2-Fluoro-3-iodobenzoic acid as a starting material .
- Results or Outcomes : The result is the formation of various compounds with potential medicinal properties .
Safety And Hazards
2-Fluoro-3-iodobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. Avoid breathing dust, fume, gas, mist, vapors, and spray .
Propiedades
IUPAC Name |
2-fluoro-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLHWICBHZCKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453565 | |
| Record name | 2-Fluoro-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodobenzoic acid | |
CAS RN |
447464-03-1 | |
| Record name | 2-Fluoro-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)








![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)


